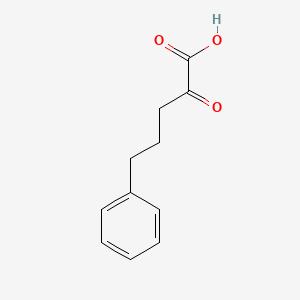

5-Phenyl-2-Keto-Valeric Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H12O3. It belongs to the class of medium-chain keto acids and derivatives . These compounds have a side chain containing 6 to 12 carbon atoms .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 5-PHENYL-2-KETO-VALERIC ACID involves various methods. One common approach is the oxidation of 5-phenylvaleraldehyde using oxidizing agents such as potassium permanganate or chromic acid. The resulting 5-phenylvaleric acid can then be further oxidized to the keto form.

Industrial Production:: Industrial production methods for this compound are not widely documented

Chemical Reactions Analysis

Reactions:: 5-PHENYL-2-KETO-VALERIC ACID can undergo several reactions, including:

Oxidation: Conversion of the aldehyde group to the carboxylic acid group.

Reduction: Reduction of the keto group to the corresponding alcohol.

Substitution: Reactions with nucleophiles (e.g., Grignard reagents) to form new derivatives.

Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO).

Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

Substitution: Grignard reagents (RMgX).

Major Products:: The major products depend on the specific reaction conditions. Oxidation yields this compound, while reduction produces the corresponding alcohol.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of 5-Phenyl-2-Keto-Valeric Acid as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Case Study: Parkinson's Disease

A study published in August 2024 investigated the effects of this compound on α-synuclein aggregation, which is a hallmark of Parkinson's disease. The research involved administering the compound to rats with induced Parkinsonian symptoms. Key findings included:

- Dosage and Administration : Rats were treated with doses of 100 mg/kg and 130 mg/kg.

- Behavioral Improvements : Significant improvements were noted in both memory and motor activities post-treatment.

- Histopathological Analysis : Examination of mid-brain tissue sections showed normal neuronal architecture in treated animals compared to untreated controls.

- Molecular Mechanism : The compound demonstrated an ability to suppress the expression of proteins associated with endoplasmic reticulum stress, suggesting a protective mechanism against neurodegeneration .

Metabolic Studies

This compound has also been studied for its role as a human metabolite, contributing to metabolic pathways that may influence energy production and utilization.

Metabolic Pathway Insights

Research indicates that this compound can participate in various metabolic processes, potentially impacting conditions related to energy metabolism and metabolic disorders. While specific case studies are less prevalent in this area, it is recognized that derivatives of this compound may play roles in metabolic regulation .

Chemical Chaperone Activity

The compound exhibits properties similar to chemical chaperones, which assist in protein folding and prevent aggregation. This characteristic is particularly relevant for therapeutic applications aimed at diseases characterized by protein misfolding.

Potential Applications in Therapeutics

The ability of this compound to function as a chemical chaperone opens avenues for its use in therapeutic formulations targeting various protein misfolding disorders beyond Parkinson's disease, including Alzheimer's and Huntington's diseases .

Data Summary Table

| Application Area | Findings/Details |

|---|---|

| Neuroprotection | Improved memory/motor activity; normal neuronal architecture in treated rats |

| Metabolic Studies | Role as a human metabolite influencing energy metabolism |

| Chemical Chaperone | Potential therapeutic applications for protein misfolding disorders |

Mechanism of Action

The exact mechanism by which 5-PHENYL-2-KETO-VALERIC ACID exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or participate in metabolic pathways.

Comparison with Similar Compounds

While 5-PHENYL-2-KETO-VALERIC ACID is unique due to its phenyl substitution and keto group, similar compounds include other medium-chain keto acids and derivatives, such as 5-phenylvaleric acid itself.

Biological Activity

5-Phenyl-2-Keto-Valeric Acid (5-PKVA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory responses and metabolic regulation. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with 5-PKVA.

Chemical Structure and Properties

5-PKVA is characterized by its unique combination of keto and carboxylic acid functionalities along with a phenyl substitution. The chemical formula for 5-PKVA is C11H12O3 with a molecular weight of 192.21 g/mol . Its structural features contribute to its reactivity and interaction with biological systems.

Research indicates that 5-PKVA may exert its biological effects through modulation of various signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs). Notably, it has been linked to the melanocortin system, which plays a crucial role in inflammation and energy homeostasis. The activation of melanocortin receptors (MCRs) by compounds like 5-PKVA can lead to reduced myeloperoxidase activity and improved histological outcomes in models of inflammatory bowel disease .

Anti-inflammatory Effects

One of the most significant findings regarding 5-PKVA is its anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines and modulate immune responses. Specifically, research has demonstrated that 5-PKVA can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory processes .

Metabolic Regulation

5-PKVA has also been studied for its role in metabolic regulation. It appears to influence energy homeostasis by acting on central nervous system pathways that regulate appetite and energy expenditure. This suggests potential applications in obesity management and metabolic disorders .

In Vitro Studies

A series of experiments have been conducted to assess the biological activity of 5-PKVA using cell-based assays. These studies often involve measuring the expression levels of various genes associated with inflammation and metabolism. For instance, in one study, cells treated with 5-PKVA showed a significant increase in the expression of β-defensins, which are antimicrobial peptides that play a role in innate immunity .

Table 1: Effects of 5-PKVA on β-defensin Expression

| Treatment | Fold Induction |

|---|---|

| Control | 1.0 ± 0.17 |

| 5-PKVA (25 μg/ml) | 4.0 ± 0.25 |

Case Studies

Several case studies have highlighted the therapeutic potential of 5-PKVA in clinical settings:

- Inflammatory Bowel Disease : In animal models, administration of 5-PKVA led to reduced inflammation and improved clinical scores, indicating its potential as a therapeutic agent for inflammatory bowel conditions .

- Diabetes Management : Preliminary studies suggest that 5-PKVA may help regulate blood glucose levels by enhancing insulin sensitivity through its action on metabolic pathways .

Future Directions

The promising biological activities of 5-PKVA warrant further investigation into its pharmacological applications. Future research should focus on:

- Clinical Trials : Establishing safety and efficacy through well-designed clinical trials.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which 5-PKVA exerts its effects.

- Formulation Development : Exploring various formulations for optimal bioavailability and therapeutic outcomes.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-oxo-5-phenylpentanoic acid |

InChI |

InChI=1S/C11H12O3/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |

InChI Key |

MJXXAPORLGKVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.